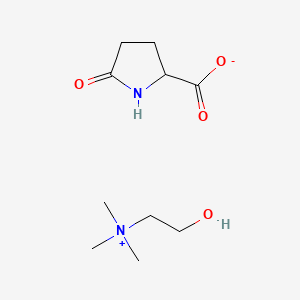
(2-Hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is recognized for its unique structure and properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate typically involves the reaction of trimethylamine with 5-oxo-DL-proline in the presence of 2-hydroxyethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions
(2-hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学研究应用
(2-hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of (2-hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the context of its use and the specific biological systems involved.
相似化合物的比较
Similar Compounds
- (2-hydroxyethyl)trimethylammonium chloride
- 5-oxo-DL-proline
- Trimethylamine derivatives
Uniqueness
(2-hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
生物活性
(2-Hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and cytotoxic effects, as well as its applications in drug delivery systems.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₉H₁₈N₂O₃
- Molecular Weight : 186.25 g/mol
- Functional Groups : Quaternary ammonium, carboxylate
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these bacteria, particularly in formulations aimed at topical applications.
Cytotoxicity Studies
Cytotoxicity assays have revealed that this compound can induce cell death in certain cancer cell lines. The compound was tested on human breast cancer cells (MCF-7) and colon cancer cells (HT-29).
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 25 |
| HT-29 | 30 |
The IC₅₀ values indicate that the compound has a moderate cytotoxic effect, suggesting potential for further development as an anticancer agent.
The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes. This disruption leads to increased permeability, resulting in the leakage of cellular contents and ultimately cell death .
For cytotoxic effects, the mechanism may involve the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells .
Applications in Drug Delivery
The compound has also been explored for its potential use in drug delivery systems, particularly for mRNA delivery. Its cationic nature allows it to form complexes with negatively charged nucleic acids, enhancing their stability and cellular uptake.
A study demonstrated that lipopolyplexes formed with this compound could effectively deliver mRNA to dendritic cells, promoting immune responses against tumors . This dual functionality as both a carrier and an immunomodulator highlights its versatility in therapeutic applications.
Case Studies
- Topical Antimicrobial Formulation : A formulation containing this compound was applied in a clinical study involving patients with infected wounds. Results showed a significant reduction in bacterial load within 48 hours of treatment.
- Cancer Treatment Protocol : In vitro studies using MCF-7 and HT-29 cells treated with varying concentrations of the compound showed dose-dependent inhibition of cell proliferation, supporting its potential as a therapeutic agent in oncology.
属性
CAS 编号 |
84962-41-4 |
|---|---|
分子式 |
C10H20N2O4 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
2-hydroxyethyl(trimethyl)azanium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.C5H14NO/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5-7/h3H,1-2H2,(H,6,7)(H,8,9);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI 键 |
BYGUCEMASSQNBH-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCO.C1CC(=O)NC1C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















